3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001781
InChI: InChI=1S/C19H9F3N2O3/c20-14-6-11(7-15(21)17(14)22)18-13-4-3-12(8-16(13)27-24-18)26-19(25)10-2-1-5-23-9-10/h1-9H
SMILES:
Molecular Formula: C19H9F3N2O3
Molecular Weight: 370.3 g/mol

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate

CAS No.:

Cat. No.: VC15001781

Molecular Formula: C19H9F3N2O3

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate -

Specification

Molecular Formula C19H9F3N2O3
Molecular Weight 370.3 g/mol
IUPAC Name [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate
Standard InChI InChI=1S/C19H9F3N2O3/c20-14-6-11(7-15(21)17(14)22)18-13-4-3-12(8-16(13)27-24-18)26-19(25)10-2-1-5-23-9-10/h1-9H
Standard InChI Key FUUSZEYGOMHSNY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F

Introduction

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that belongs to the class of benzisoxazole derivatives. It features a unique molecular structure, combining a benzisoxazole core with a trifluorophenyl group and a nicotinate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Synthesis Methods

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. These methods often require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or dichloromethane. Catalysts such as palladium or copper may also be employed to facilitate coupling reactions.

Biological Activities and Applications

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has been studied for its potential as an antipsychotic agent due to its interaction with biological targets such as receptors or enzymes. The trifluorophenyl substitution enhances its lipophilicity and receptor binding affinity, making it particularly interesting for drug development focused on central nervous system disorders.

Potential ApplicationMechanism of Action
Antipsychotic AgentInteraction with dopamine receptors
Central Nervous System DisordersEnhanced lipophilicity and receptor binding affinity

Chemical Reactivity

The compound participates in various chemical reactions typical for benzisoxazoles and carboxylic acids. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding alcohol and carboxylic acid. The benzisoxazole ring is susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Analytical Techniques

The synthesis and characterization of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involve analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the identity and purity of the synthesized compound.

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